ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C16H14Cl2N2O3 and its molecular weight is 353.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0381477 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Transformation and Synthesis
Ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives with potential applications in organic synthesis. For instance, Harb et al. (1989) demonstrated that these compounds could be transformed into different derivatives, including 1,6-diazanaphthalene and pyrano[2,3-d]pyridine, through reactions with reagents like malononitrile and acetic anhydride (Harb et al., 1989). Additionally, Hai et al. (2017) synthesized 2-amino-4H-pyran-3-carbonitriles from these compounds, examining the role of various catalysts in the process (Hai et al., 2017).
Supramolecular Chemistry and DFT Analysis
In the field of supramolecular chemistry and theoretical analysis, Chowhan et al. (2020) conducted a detailed DFT characterization of substituted pyran derivatives, including ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate. Their study emphasized the intriguing supra-molecular assemblies formed in these compounds' solid state, highlighting unconventional π–hole interactions (Chowhan et al., 2020).
Ultrasonic-Assisted Synthesis
The use of ultrasonic assistance in the synthesis of these compounds has been studied. Kumbhani et al. (2022) explored an ultrasonic-assisted method to synthesize a new series of this compound, highlighting the benefits of reduced reaction time and eco-friendly processes (Kumbhani et al., 2022).
Synthesis of Novel Derivatives
The compound also serves as a precursor for various novel derivatives. El-bayouki et al. (2014) described the synthesis of pyrano‐pyrimidines and multi‐substituted γ‐Pyrans from these compounds, underscoring their potential in creating diverse organic molecules (El-bayouki et al., 2014).
Crystal Structure Analysis
The crystal structure of this compound derivatives has been a subject of interest. Kumar et al. (2018) synthesized a specific derivative and conducted X-ray structure analysis to understand the molecular arrangement and interactions within the crystal (Kumar et al., 2018).
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-3-22-16(21)13-8(2)23-15(20)11(7-19)14(13)10-5-4-9(17)6-12(10)18/h4-6,14H,3,20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJFIRGQPDKMJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)Cl)Cl)C#N)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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